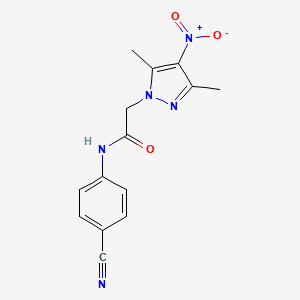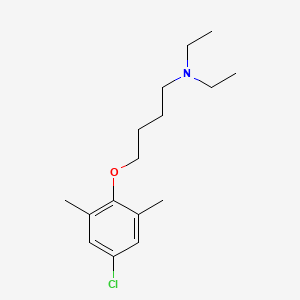![molecular formula C17H21N3O3 B4881540 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor, and it shows promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Mecanismo De Acción
The mechanism of action of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone involves the inhibition of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. OXA-23 hydrolyzes beta-lactam antibiotics, rendering them ineffective against the bacteria. 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone binds to the active site of OXA-23, preventing the hydrolysis of beta-lactam antibiotics and restoring their effectiveness against the bacteria.
Biochemical and Physiological Effects
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has no known biochemical or physiological effects on humans. However, this compound has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone in lab experiments are its potent inhibitory effect on OXA-23 and its potential to restore the effectiveness of many antibiotics against antibiotic-resistant bacteria. The limitations of using this compound in lab experiments are its complex synthesis method and the need for specialized equipment and expertise to purify the compound.
Direcciones Futuras
There are several future directions for research on 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. One direction is to investigate the effectiveness of this compound against other beta-lactamase enzymes that are responsible for antibiotic resistance in bacteria. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential for clinical use. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a complex process that involves several steps. The first step involves the reaction between 4-(2-hydroxyethyl)phenyl hydrazine and ethyl chloroacetate to form 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine. The second step involves the reaction between 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine and 2-azepanone to form 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. The final step involves the purification of the compound using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics. This compound is a potent inhibitor of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. The inhibition of OXA-23 by 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone can restore the effectiveness of many antibiotics that are currently ineffective against antibiotic-resistant bacteria.
Propiedades
IUPAC Name |
1-[[3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-11-9-13-5-7-14(8-6-13)17-18-15(23-19-17)12-20-10-3-1-2-4-16(20)22/h5-8,21H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXZWIKRQCNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[4-(2-Hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-methoxybenzyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4881462.png)

![5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4881472.png)

![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)

![(2S)-1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4881492.png)

![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![2-(4-morpholinyl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4881523.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-indol-3-ylmethyl)methylamine](/img/structure/B4881528.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4881542.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)